Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its complex structure, which includes a bromophenyl group, a naphthyridine core, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and naphthyridine core are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-chlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Methyl 6-(4-fluorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Methyl 6-(4-methylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Uniqueness
Methyl 6-(4-bromophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
Molecular Formula |
C17H13BrN2O3 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
methyl 6-(4-bromophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H13BrN2O3/c1-10-13(17(22)23-2)9-14-15(19-10)7-8-20(16(14)21)12-5-3-11(18)4-6-12/h3-9H,1-2H3 |
InChI Key |
RAITZUGYBABUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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